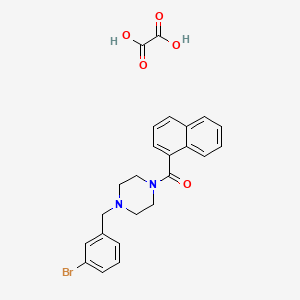

![molecular formula C21H24ClNO10 B5142664 1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose is a fully acetylated D-glucosamine . It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine and 2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate . The empirical formula is C14H21NO9 · HCl .

Synthesis Analysis

The amino group in the compound is protected during acetylation by converting it into Schiff base . The tetra-acetyl derivatives were also used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde .Molecular Structure Analysis

The molecular weight of the compound is 383.78 . The SMILES string representation is Cl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC©=O .Chemical Reactions Analysis

The compound is a potential metabolic inhibitor of cellular-membrane glycoconjugates . The deprotection of the compound is carried out by 6 N HCl .Physical And Chemical Properties Analysis

The compound is in powder form . It has an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition is carbon, 42.9-44.7% and nitrogen, 3.4-3.9% .科学研究应用

Synthesis of Disaccharides

This compound is a carbohydrate that can be used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They are commonly found in nature and have various roles, including energy storage and transport.

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the preparation of anionic surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide variety of applications, from detergents and soaps to emulsifiers in foods and pharmaceuticals.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have also been used in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the biosynthesis of inositol, a carbohydrate that is involved in various biological processes, including cell signaling and fat metabolism.

Synthesis of Schiff Bases

The tetra-acetyl derivatives of this compound have been used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – not hydrogen. They have a wide range of applications, including in the pharmaceutical industry and in the development of various organic compounds.

Laboratory Chemicals

This compound is used as a laboratory chemical . Laboratory chemicals are used for research and analysis in labs. They are used in a wide range of experiments and procedures in various scientific disciplines, including chemistry, biology, physics, and medicine.

Manufacture of Substances

This compound is also used in the manufacture of substances . This could include the production of other chemicals, materials, or pharmaceuticals.

作用机制

Target of Action

The primary target of 1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose is cellular-membrane glycoconjugates . These are complex carbohydrates that play crucial roles in various biological processes, including cell adhesion, cell signaling, and immune response.

Mode of Action

The compound interacts with its targets by acting as a potential metabolic inhibitor . This means it can interfere with the metabolism of the cellular-membrane glycoconjugates, potentially altering their function and leading to various downstream effects.

属性

IUPAC Name |

[3,4,6-triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO10/c1-10(24)29-9-16-18(30-11(2)25)19(31-12(3)26)17(21(33-16)32-13(4)27)23-20(28)14-7-5-6-8-15(14)22/h5-8,16-19,21H,9H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFCFPHOFMYSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2Cl)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

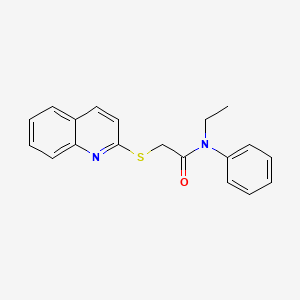

![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)

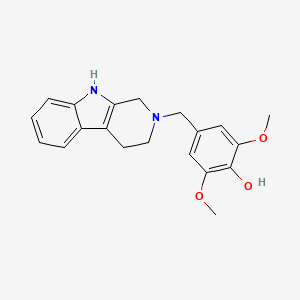

![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)

![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)